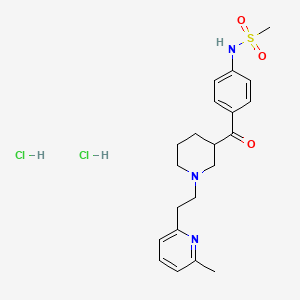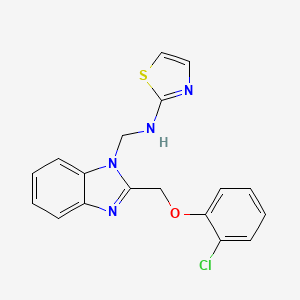
Dihydrogen (ethyl)(4-((4-(ethyl(3-sulphonatobenzyl)amino)phenyl)(2-sulphonatophenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(3-sulphonatobenzyl)ammonium, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pigment blue 24, also known as C.I. 42090:1, is a synthetic organic compound that belongs to the triarylmethane dye class. It is widely used as a colorant in various industries, including cosmetics, textiles, and plastics, due to its brilliant blue hue and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pigment blue 24 is synthesized through the condensation of 2-formylbenzenesulfonic acid. This intermediate is then oxidized to produce the final blue pigment. The process involves several steps, including sulfonation, condensation, and oxidation, under controlled conditions to ensure the purity and quality of the pigment .
Industrial Production Methods
In industrial settings, the production of Pigment blue 24 involves large-scale chemical reactions carried out in reactors. The process is optimized for high yield and cost-effectiveness. The pigment is then purified, dried, and ground into a fine powder for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Pigment blue 24 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Various substituents can be introduced into the molecule to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of Pigment blue 24, which can have different shades and properties depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pigment blue 24 has a wide range of scientific research applications:
Chemistry: Used as a tracer and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of inks, coatings, and plastics due to its stability and vibrant color
Mechanism of Action
The mechanism by which Pigment blue 24 exerts its effects involves its interaction with molecular targets in the systems it is used in. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope. The pathways involved depend on the specific application and the environment in which the pigment is used .
Comparison with Similar Compounds
Similar Compounds
Copper phthalocyanine (Pigment blue 15): Another widely used blue pigment with similar applications but different chemical structure and properties.
Brilliant Blue FCF (C.I. 42090): A related compound used primarily in food and cosmetics, known for its safety and vibrant color.
Uniqueness
Pigment blue 24 is unique due to its specific chemical structure, which provides distinct stability and color properties. Unlike some other blue pigments, it offers a combination of high stability, vibrant color, and versatility in various applications .
Properties
CAS No. |
6548-12-5 |
|---|---|
Molecular Formula |
C37H34BaN2O9S3 |
Molecular Weight |
884.2 g/mol |
IUPAC Name |
barium(2+);2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.Ba/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);/q;+2/p-2 |
InChI Key |
AWMBKVRKUCNKSJ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















